molecular formula C19H20O5 B14163038 1,4-DI-O-Benzylidene-DL-ribitol CAS No. 5348-90-3

1,4-DI-O-Benzylidene-DL-ribitol

Cat. No.: B14163038
CAS No.: 5348-90-3
M. Wt: 328.4 g/mol
InChI Key: YTUICHKHZZLYFO-UHFFFAOYSA-N
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Description

1,4-DI-O-Benzylidene-DL-ribitol is a chemical compound known for its unique structure and properties It is a derivative of ribitol, a sugar alcohol, and features benzylidene groups attached to the ribitol backbone

Preparation Methods

The synthesis of 1,4-DI-O-Benzylidene-DL-ribitol typically involves the reaction of ribitol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a benzylidene acetal, which is stabilized by the ribitol backbone. The reaction conditions often include the use of a catalyst, such as p-toluenesulfonic acid, and the reaction is carried out in an organic solvent like toluene .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

1,4-DI-O-Benzylidene-DL-ribitol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzylidene derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the benzylidene groups back to benzyl alcohols. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: The benzylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene ketones, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

1,4-DI-O-Benzylidene-DL-ribitol has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-DI-O-Benzylidene-DL-ribitol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes involved in carbohydrate metabolism, acting as an inhibitor or substrate analog. The benzylidene groups can influence the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

1,4-DI-O-Benzylidene-DL-ribitol can be compared to other benzylidene derivatives, such as 1,3:2,4-Dibenzylidene-D-sorbitol (DBS). While both compounds feature benzylidene groups, their structural differences lead to distinct properties and applications. For example, DBS is known for its gelation properties and is used as a low-molecular-weight gelator in various applications .

Similar compounds include:

    1,32,4-Dibenzylidene-D-sorbitol (DBS): Known for its gelation properties.

    1,32,4-Di-O-dimethylbenzylidene-D-sorbitol (DMDBS): Used in dye-sensitized solar cells for its gelation properties and stability.

Properties

IUPAC Name

(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c20-11-15-17-16(23-19(22-15)14-9-5-2-6-10-14)12-21-18(24-17)13-7-3-1-4-8-13/h1-10,15-20H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUICHKHZZLYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(OC(O2)C3=CC=CC=C3)CO)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277245
Record name MLS002637561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-90-3, 59782-28-4
Record name MLS002637561
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002637561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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